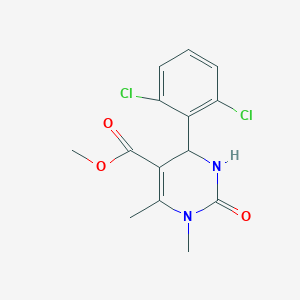

![molecular formula C23H17N3O2 B4060069 3,3'-[(2-nitrophenyl)methylene]bis-1H-indole](/img/structure/B4060069.png)

3,3'-[(2-nitrophenyl)methylene]bis-1H-indole

Übersicht

Beschreibung

“3,3’-[(2-nitrophenyl)methylene]bis-1H-indole” is a bisindole compound . Bisindole compounds are abundantly present in various terrestrial and marine natural resources and are important antibiotics in the field of pharmaceuticals with diverse activities, such as anti-cancer, antileishmanial, and antihyperlipidemic .

Synthesis Analysis

Bis(indolyl)methane derivatives can be synthesized by electrophilic substitution reaction of aromatic aldehydes on indole using glacial acetic acid as a catalyst in aqueous media under ultrasonic irradiation .Molecular Structure Analysis

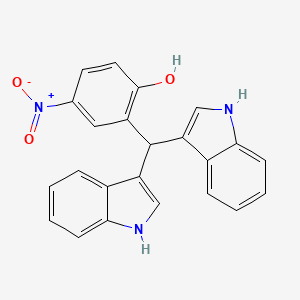

In the title compound, the mean planes of the two indole ring systems are approximately perpendicular to one another, making a dihedral angle of 89.7 . The benzene ring is twisted with respect to the two indole ring systems .Physical And Chemical Properties Analysis

The molecular formula of “3,3’-[(2-nitrophenyl)methylene]bis-1H-indole” is C23H17N3O2 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

3,3'-[(2-nitrophenyl)methylene]bis-1H-indole derivatives, specifically bis(indolyl) methanes (BIMs), have been studied for their potential as corrosion inhibitors. Research focusing on the impact of these BIMs on mild steel corrosion in hydrochloric acid solution shows that certain derivatives, such as 3,3'-((4-nitrophenyl)methylene)bis(1H-indole), significantly inhibit corrosion. These compounds demonstrate mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, as evidenced by weight loss, electrochemical, SEM, and EDX studies (Verma, Singh, & Quraishi, 2016).

Chemical Reactions and Product Formation

Several studies explore the reactions of indole derivatives with nitrogen dioxide and nitrous acid, leading to the formation of various compounds. For instance, 2-phenyl- and 1-methyl-2-phenylindole reacted with these agents result in isonitroso and nitroso indole derivatives. These reactions are complex and can lead to a variety of nitro indoles or nitrosation products, depending on the specific reactants and conditions used (Astolfi et al., 2006).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds using 3,3'-[(2-nitrophenyl)methylene]bis-1H-indole as a precursor or an intermediate. For example, the solvent-free Michael addition to non-protected 3-(2-nitrovinyl)indole under ultrasound activation using different bases led to the direct synthesis of 15 molecules (Baron et al., 2012). Additionally, the reduction of the nitro group in related compounds has been investigated for the synthesis of pyrrolidinones and indole-carboxylates, showcasing a variety of reducing agents and their effects on product formation (Singh, Kanojiya, & Batra, 2006).

Antibacterial Activity

Some derivatives of 3,3'-[(2-nitrophenyl)methylene]bis-1H-indole have been studied for their potential antibacterial properties. Novel bisindolylmethane Schiff bases were synthesized and screened for antibacterial activity against various bacterial strains, showing weak to moderate activity against strains like Salmonella typhi (Imran et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[1H-indol-3-yl-(2-nitrophenyl)methyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c27-26(28)22-12-6-3-9-17(22)23(18-13-24-20-10-4-1-7-15(18)20)19-14-25-21-11-5-2-8-16(19)21/h1-14,23-25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFRGGQERATAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CC=C3[N+](=O)[O-])C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

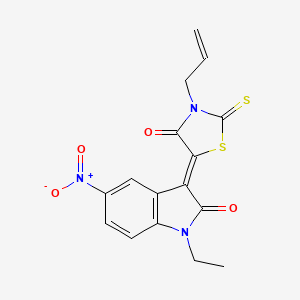

![ethyl (2-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B4060002.png)

![(1,3-benzodioxol-4-ylmethyl)[(3-tert-butyl-1H-pyrazol-5-yl)methyl]methylamine](/img/structure/B4060007.png)

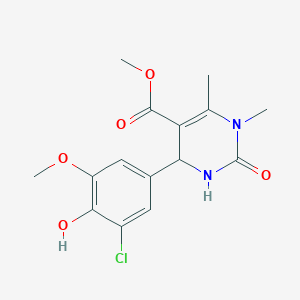

![7-{(3-ethoxy-4-hydroxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4060010.png)

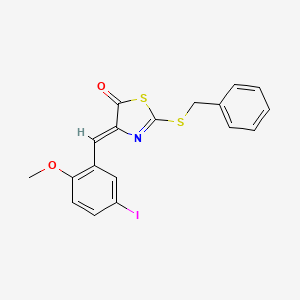

![4-[3-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4060018.png)

![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B4060051.png)

![1-[(1-acetyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4060056.png)

![1-[2-(2-methoxyphenyl)ethyl]-4-phenyl-5-(tetrahydro-2H-pyran-4-yl)-1H-imidazole](/img/structure/B4060058.png)

![N-[2-(butyrylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B4060083.png)

![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4060085.png)